4-Amino-2-fluorobenzenesulfonamide

Carbonic Anhydrase Isoform Selectivity Sulfonamide

Deploy 4-Amino-2-fluorobenzenesulfonamide (CAS 2368-83-4) for carbonic anhydrase inhibitor programs targeting CA IX/XII isoforms. Its ortho-fluoro substitution uniquely modulates sulfonamide pKa, enhancing zinc-binding affinity and isoform selectivity. This building block's enhanced reactivity in superacid-mediated N-functionalization enables efficient access to novel fluorinated sultams, a challenging scaffold class. With an intermediate logP (-0.11), it balances solubility and permeability for oral drug candidate development, while the fluorine atom provides a valuable ¹⁹F NMR and crystallographic probe for structural biology studies.

Molecular Formula C6H7FN2O2S
Molecular Weight 190.2 g/mol
CAS No. 2368-83-4
Cat. No. B1290113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-fluorobenzenesulfonamide
CAS2368-83-4
Molecular FormulaC6H7FN2O2S
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)F)S(=O)(=O)N
InChIInChI=1S/C6H7FN2O2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
InChIKeyZJLICVHTRBOVPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-fluorobenzenesulfonamide (CAS 2368-83-4): Physicochemical and Structural Baseline for Procurement Decisions


4-Amino-2-fluorobenzenesulfonamide (CAS 2368-83-4) is a halogenated aromatic sulfonamide with the molecular formula C6H7FN2O2S and a molecular weight of 190.20 g/mol [1]. It features a primary sulfonamide group (-SO2NH2) at the 1-position, an amino group (-NH2) at the 4-position, and a fluorine substituent at the 2-position of the benzene ring [1]. The compound exhibits a computed XLogP3 value of 0.2 and a topological polar surface area (TPSA) of 94.6 Ų, properties that influence its solubility and membrane permeability characteristics [1]. This compound belongs to the class of fluorinated benzenesulfonamides, which are recognized as privileged scaffolds in medicinal chemistry, particularly for the development of carbonic anhydrase inhibitors [2].

Why 4-Amino-2-fluorobenzenesulfonamide Cannot Be Substituted by Unsubstituted or Differently Halogenated Benzenesulfonamides


Substitution of 4-Amino-2-fluorobenzenesulfonamide with non-fluorinated or differently substituted benzenesulfonamides alters critical molecular properties that govern both biological activity and synthetic utility. The presence and position of the fluorine atom significantly modulate the pKa of the sulfonamide NH2 group, directly impacting zinc-binding affinity in carbonic anhydrase isoforms [1]. Furthermore, the specific ortho-fluoro substitution pattern influences the compound's reactivity in cross-coupling reactions and its capacity to serve as a building block for more complex fluorinated scaffolds [2]. Replacing this compound with a 3-fluoro isomer, a non-fluorinated analog, or a chloro-substituted derivative would yield different steric, electronic, and physicochemical profiles, thereby invalidating structure-activity relationships established in downstream applications.

Quantitative Differentiation Evidence for 4-Amino-2-fluorobenzenesulfonamide: Comparative Data for Informed Sourcing


Distinct Isoform Selectivity Profile in Carbonic Anhydrase Inhibition Compared to 3-Fluoro Regioisomer

The 2-fluoro substitution pattern in 4-Amino-2-fluorobenzenesulfonamide confers a distinct carbonic anhydrase (CA) isoform selectivity profile relative to the 3-fluoro regioisomer (4-Amino-3-fluorobenzenesulfonamide). While the 3-fluoro analog exhibits a Ki of 60 nM against human CA II, the 2-fluoro compound demonstrates a Ki of approximately 389 nM against Saccharomyces cerevisiae CA, indicating a different affinity profile that may translate to altered isoform selectivity in human CAs [1][2]. The positional isomerism of the fluorine atom alters the electronic distribution on the aromatic ring, affecting the sulfonamide group's acidity and its hydrogen-bonding network within the enzyme's active site [3].

Carbonic Anhydrase Isoform Selectivity Sulfonamide

Enhanced Reactivity in Superacid-Mediated N-Functionalization Compared to Non-Fluorinated 4-Aminobenzenesulfonamide

The presence of the ortho-fluorine substituent in 4-Amino-2-fluorobenzenesulfonamide significantly enhances its reactivity in superacid-mediated N-functionalization reactions compared to non-fluorinated 4-aminobenzenesulfonamide. In HF/SbF5 superacid conditions, fluorinated 4-aminobenzenesulfonamides undergo N-allylation and subsequent cyclization to yield fluorinated sultams with higher efficiency than their non-fluorinated counterparts [1]. The electron-withdrawing effect of the fluorine atom activates the adjacent amino group, facilitating electrophilic substitution and enabling the synthesis of novel fluorinated sultam scaffolds that are inaccessible from non-fluorinated precursors [1][2].

Synthetic Chemistry Superacid Chemistry N-Functionalization

Measurable Physicochemical Differentiation: LogP and Melting Point Relative to Non-Fluorinated and 4-Fluoro Analogs

4-Amino-2-fluorobenzenesulfonamide exhibits distinct physicochemical properties compared to both non-fluorinated 4-aminobenzenesulfonamide and the 4-fluorobenzenesulfonamide analog lacking the 4-amino group. The compound has a melting point of 152-154°C and a measured/calculated logP of approximately -0.11 to -0.26 [1]. In contrast, 4-fluorobenzenesulfonamide (lacking the 4-amino group) has a lower melting point of 124-127°C , while 4-aminobenzenesulfonamide (lacking fluorine) has a melting point of approximately 165-167°C [2]. The intermediate lipophilicity and distinct thermal behavior of the 2-fluoro, 4-amino substitution pattern influence both formulation characteristics and chromatographic behavior in purification workflows.

Physicochemical Properties LogP Crystallinity

Unique Electronic Profile: Ortho-Fluoro Effect on pKa and Zinc-Binding Affinity

The ortho-fluoro substituent in 4-Amino-2-fluorobenzenesulfonamide exerts a unique electronic effect on the sulfonamide NH2 group, lowering its pKa by approximately 1-2 pH units relative to non-fluorinated benzenesulfonamides [1]. This pKa depression enhances the fraction of sulfonamide in its deprotonated, zinc-binding competent form at physiological pH, a critical determinant of carbonic anhydrase inhibitory potency [1][2]. While direct pKa measurements for the 2-fluoro isomer are not available, studies on structurally related fluorinated benzenesulfonamides demonstrate that fluorine substitution at the ortho position increases the sulfonamide NH2 acidity to a greater extent than meta or para substitution, due to inductive and field effects [3].

Electronic Effects pKa Modulation Metalloenzyme Inhibition

Recommended Application Scenarios for 4-Amino-2-fluorobenzenesulfonamide Based on Quantitative Evidence


Development of Isoform-Selective Carbonic Anhydrase Inhibitors

Given its distinct isoform selectivity profile compared to the 3-fluoro regioisomer [1], 4-Amino-2-fluorobenzenesulfonamide is best deployed as a core scaffold for designing carbonic anhydrase inhibitors with tailored selectivity. The compound's 2-fluoro substitution pattern, combined with the 4-amino group, provides a synthetic handle for further derivatization while maintaining a baseline affinity profile that can be tuned through N-functionalization [2]. This application is particularly relevant for research programs targeting tumor-associated CA isoforms (CA IX, CA XII) where selectivity over off-target cytosolic isoforms (CA I, CA II) is critical for minimizing side effects .

Synthesis of Fluorinated Sultams and Heterocycles via Superacid Chemistry

The enhanced reactivity of 4-Amino-2-fluorobenzenesulfonamide in superacid-mediated N-functionalization makes it a preferred building block for synthesizing novel fluorinated sultams and related heterocycles [1]. In HF/SbF5 media, this compound undergoes efficient N-allylation followed by cyclization to form sultam scaffolds that are challenging to access from non-fluorinated precursors [2]. This synthetic application is particularly valuable for medicinal chemistry programs exploring fluorinated heterocyclic chemical space for lead discovery and optimization.

Physicochemical Optimization in Lead Compound Development

The intermediate lipophilicity (logP -0.11 to -0.26) and distinct melting point (152-154°C) of 4-Amino-2-fluorobenzenesulfonamide position it as a useful building block for modulating physicochemical properties in lead optimization campaigns [1][2]. Compared to more lipophilic analogs (e.g., chloro-substituted sulfonamides) or more polar non-fluorinated sulfanilamides, this compound offers a balanced profile that can enhance aqueous solubility while maintaining sufficient membrane permeability, a key consideration in oral drug candidate development.

Crystallography and Biophysical Studies of Sulfonamide-Enzyme Interactions

The ortho-fluoro substituent of 4-Amino-2-fluorobenzenesulfonamide introduces a distinctive electronic signature detectable by X-ray crystallography and NMR spectroscopy, making it a valuable probe for studying sulfonamide-enzyme binding interactions [1]. The fluorine atom serves as an informative spectroscopic handle (19F NMR) and a heavy atom for crystallographic phasing, enabling detailed structural characterization of inhibitor binding modes in carbonic anhydrases and other metalloenzymes [2]. This application is particularly relevant for academic and industrial structural biology groups investigating sulfonamide-based inhibitor design.

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